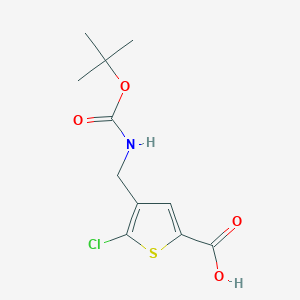

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid

Description

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid is a thiophene-based derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4, a chlorine substituent at position 5, and a carboxylic acid group at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility.

Properties

IUPAC Name |

5-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(16)13-5-6-4-7(9(14)15)18-8(6)12/h4H,5H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTZPMWWEBYVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protective group for amines. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides, suggesting that this compound might also be involved in peptide synthesis or modification.

Biological Activity

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₈ClN₁O₄S

- Molecular Weight : 299.750 g/mol

- CAS Number : 1427158-17-5

- Structure : The compound features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorothiophene moiety enhances its lipophilicity, allowing it to permeate cell membranes effectively.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Modulation : There is evidence indicating that it may act as a modulator for specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Pharmacological Effects

The pharmacological profile of 4-(((tert-butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid includes:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine levels | |

| Enzyme inhibition | Inhibition of lipid metabolism enzymes |

Case Study: Hepatoprotective Effects

In a study examining hepatotoxicity induced by carbon tetrachloride (CCl₄), the compound was administered prior to CCl₄ exposure in rat models. Results indicated that treatment with 4-(((tert-butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid significantly reduced serum alanine aminotransferase (ALT) levels compared to controls, suggesting hepatoprotective effects .

Table 2: Hepatoprotective Study Results

| Treatment Group | ALT Levels (U/L) | Control Group ALT Levels (U/L) |

|---|---|---|

| CCl₄ + Compound | 45 | 120 |

| CCl₄ Only | 120 | - |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's role in targeting specific cancer pathways. For instance, its derivatives have shown promise in inhibiting the mitotic kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. In vitro assays demonstrated that certain derivatives exhibited micromolar inhibition of HSET, leading to increased multipolarity in cancer cells, which is associated with cell death .

Table 1: Inhibition Potency of Derivatives

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that enhance biological activity or selectivity towards specific targets.

Example Case Study: Synthesis of Thiophene Derivatives

In a recent synthesis project, researchers utilized 4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid to create a series of thiophene-based compounds with enhanced pharmacological properties. The modifications led to improved solubility and bioavailability, making these derivatives suitable candidates for further development in drug formulations .

Pharmaceutical Applications

The compound has been investigated for its potential use as a pharmaceutical agent due to its structural features that facilitate interactions with biological targets. Its ability to stabilize certain molecular conformations makes it a valuable tool in drug design.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Drugs | Inhibitors of mitotic kinesins |

| Anti-inflammatory Agents | Modifications leading to reduced inflammatory response |

| Antimicrobial Agents | Potential derivatives targeting bacterial infections |

Research and Development

Ongoing research aims to explore the full scope of applications for this compound within the pharmaceutical industry. Current studies are focusing on optimizing its chemical properties to enhance efficacy and reduce side effects.

Future Directions

Continued investigation into the mechanisms of action and structure-activity relationships (SAR) will be crucial for developing new therapeutic agents based on this compound. Collaborations between academic institutions and pharmaceutical companies are expected to yield innovative applications and formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Carboxylic Acid Derivatives

The compound shares structural similarities with several thiophene derivatives, differing primarily in substituent patterns and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Boc Protection : The Boc group is a common feature in synthetic intermediates to prevent unwanted reactions. Its presence in the target compound and the nicotinic acid derivative highlights its utility in stabilizing amines during multi-step syntheses.

- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound contrasts with the methyl ester in , affecting solubility (carboxylic acids are more polar) and reactivity (esters are less acidic).

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Research Findings :

- The Boc group in the target compound improves thermal and chemical stability compared to unprotected analogues, as observed in similar Boc-protected systems .

- The chlorine substituent may confer antimicrobial or antiviral activity, analogous to chlorinated thiophenes in , though specific data for the target compound remains unexplored.

Q & A

Basic: What is a robust synthetic route for preparing this compound?

Answer:

The synthesis typically involves three key steps:

Aminomethylation : Introduce the aminomethyl group to the 4-position of 5-chlorothiophene-2-carboxylic acid using reductive amination or nucleophilic substitution.

Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the tert-butoxycarbonyl (Boc)-protected derivative .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Basic: How is the compound purified, and what solvents are optimal?

Answer:

- Column Chromatography : Use silica gel with a mobile phase of ethyl acetate/hexane (3:7 to 1:1) to resolve unreacted starting materials and Boc-protected intermediates .

- Recrystallization : Ethanol or methanol/water mixtures are effective due to the compound’s moderate solubility in polar solvents .

Basic: What analytical techniques confirm structural integrity?

Answer:

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and thiophene backbone (δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 333.03) .

- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can low yields in the coupling step be addressed?

Answer:

- Catalyst Optimization : Use HATU or EDC/HOBt instead of DCC to enhance coupling efficiency between the amine and Boc anhydride .

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions like tert-butyl group hydrolysis .

- Solvent Selection : Replace DCM with DMF for improved solubility of intermediates .

Advanced: How does the Boc group influence stability under varying pH conditions?

Answer:

- Acid Sensitivity : The Boc group hydrolyzes rapidly in acidic conditions (pH <3), necessitating neutral buffers during biological assays .

- Storage Recommendations : Store at -20°C in anhydrous DMSO or solid form to prevent moisture-induced degradation .

Advanced: What computational tools model its interaction with biological targets?

Answer:

- Molecular Docking : Use crystallographic data (e.g., CCDC entries from ) to model binding to enzymes like kinases or proteases.

- DFT Calculations : Analyze electronic properties of the thiophene ring and Boc group to predict reactivity .

Advanced: How to resolve contradictions in reported spectroscopic data?

Answer:

- Reproducibility Checks : Validate NMR shifts against synthesized analogs (e.g., 5-bromo-thiophene derivatives ).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal data .

Advanced: What strategies assess its potential in drug development?

Answer:

- Structure-Activity Relationship (SAR) : Modify the thiophene’s 5-chloro substituent or Boc group to evaluate antimicrobial or anti-inflammatory activity .

- Metabolic Stability : Incubate with liver microsomes to measure Boc deprotection rates .

Basic: Why is the Boc group critical in synthesis?

Answer:

The Boc group:

- Protects the primary amine during subsequent reactions (e.g., carboxylate activation).

- Enhances solubility in organic solvents, facilitating purification .

Advanced: How are reaction byproducts characterized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.